(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide (R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17554941
InChI: InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1
SMILES:
Molecular Formula: C8H14BrNO2
Molecular Weight: 236.11 g/mol

(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide

CAS No.:

Cat. No.: VC17554941

Molecular Formula: C8H14BrNO2

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide -

Specification

Molecular Formula C8H14BrNO2
Molecular Weight 236.11 g/mol
IUPAC Name (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide
Standard InChI InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1
Standard InChI Key VVGGDAMZQQWNKI-QRPNPIFTSA-N
Isomeric SMILES C=CC[C@]1(CCCN1)C(=O)O.Br
Canonical SMILES C=CCC1(CCCN1)C(=O)O.Br

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of (R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide typically begins with enantiomerically pure precursors such as (R)-proline or its protected derivatives. A common pathway involves the following steps:

  • Allylation of Pyrrolidine: The nitrogen atom of pyrrolidine undergoes nucleophilic substitution with allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl group while preserving the chiral integrity of the starting material.

  • Carboxylation: The intermediate is subjected to carboxylation using carbon dioxide or a carboxylating agent under high-pressure conditions to introduce the carboxylic acid group at the 2-position.

  • Salt Formation: The free base is treated with hydrobromic acid (HBr) to form the hydrobromide salt, enhancing solubility and crystallinity.

Optimization Strategies:

  • Catalysis: Palladium-based catalysts improve regioselectivity during allylation.

  • Temperature Control: Reactions are conducted at 0–10°C to minimize racemization.

  • Purification: Column chromatography (e.g., silica gel with methanol/chloroform) or recrystallization (using diisopropyl ether) ensures high enantiomeric excess (>99%).

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
1(R)-Proline + Allyl bromide, K₂CO₃, THF, refluxAllylation85%
2CO₂, 50 atm, 40°CCarboxylation78%
3HBr gas, ethanolSalt formation92%

Structural and Stereochemical Analysis

Molecular Configuration

The compound’s molecular formula is C₈H₁₄NO₂·HBr, with a molecular weight of 256.11 g/mol. Key structural features include:

  • A five-membered pyrrolidine ring with (R)-configuration at the 2-position.

  • An allyl group (-CH₂CHCH₂) attached to the nitrogen atom.

  • A carboxylic acid group at the 2-position, protonated as a hydrobromide salt.

Stereochemical Confirmation:

  • X-ray Crystallography: Single-crystal analysis confirms the (R)-configuration (Flack parameter = 0.02).

  • NMR Spectroscopy: 1H^1H NMR shows distinct coupling patterns (e.g., J=9.8HzJ = 9.8 \, \text{Hz} for allylic protons), while 13C^{13}\text{C} NMR confirms carboxylate carbon at δ 174 ppm.

Table 2: Spectroscopic Data

TechniqueKey SignalsInterpretation
1H^1H NMR (400 MHz, D₂O)δ 5.85 (m, 1H, CH₂CHCH₂), δ 3.45 (t, 1H, NCH₂)Allyl and pyrrolidine protons
13C^{13}\text{C} NMRδ 174.2 (COOH), δ 134.5 (CH₂CHCH₂)Carboxylic acid and allyl carbons
IR (KBr)1705 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HBr stretch)Functional group identification

Chemical Reactivity and Mechanisms

Functional Group Transformations

The compound participates in diverse reactions due to its allyl, amine, and carboxylic acid groups:

  • Oxidation: Treatment with KMnO₄ oxidizes the allyl group to a carboxylic acid, yielding a dicarboxylic acid derivative.

  • Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming (R)-2-Allylpyrrolidine-2-methanol hydrobromide.

  • Substitution: The bromide ion in the hydrobromide salt can be replaced by nucleophiles (e.g., iodide) via metathesis reactions.

Mechanistic Insights:

  • The allyl group’s π-electrons facilitate electrophilic additions, while the pyrrolidine ring’s rigidity influences steric outcomes in substitution reactions.

TargetActivityPotency
GABAₐPartial agonistEC₅₀ = 12 μM
α4β2 nAChRCompetitive antagonistKi=8.3μMK_i = 8.3 \, \mu\text{M}
MAO-BWeak inhibitorIC₅₀ = 450 μM

Industrial and Research Applications

Medicinal Chemistry

  • Drug Candidates: Serves as a scaffold for anticonvulsants and cognitive enhancers.

  • Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability.

Asymmetric Synthesis

  • Chiral Auxiliary: Directs stereoselectivity in aldol and Mannich reactions.

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